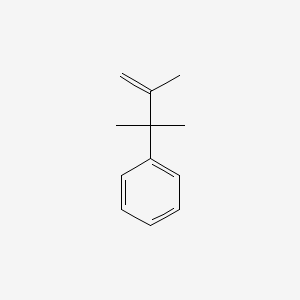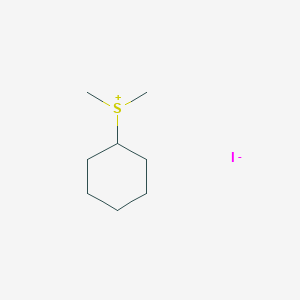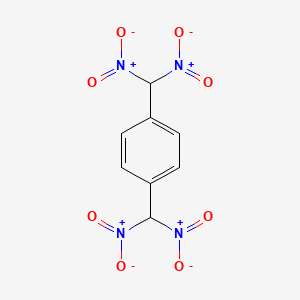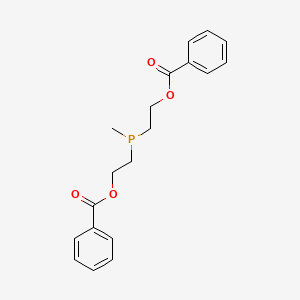
2,2'-(Methylphosphinidene)diethanol dibenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-(Methylphosphinidene)diethanol dibenzoate is a chemical compound with a unique structure that includes a methylphosphinidene group bonded to two ethanol molecules, which are further esterified with benzoic acid. This compound is known for its applications in various fields due to its distinctive chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Methylphosphinidene)diethanol dibenzoate typically involves the reaction of methylphosphinic dichloride with ethylene glycol, followed by esterification with benzoic acid. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like pyridine to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process would include precise control of temperature, pressure, and reaction time to optimize the esterification and ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2,2’-(Methylphosphinidene)diethanol dibenzoate can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of phosphine oxides.
Reduction: Reduction reactions can convert the phosphinidene group to a phosphine.
Substitution: The benzoate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Substitution reactions may require catalysts like palladium or nickel.
Major Products
The major products formed from these reactions include phosphine oxides, phosphines, and various substituted benzoates, depending on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
2,2’-(Methylphosphinidene)diethanol dibenzoate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is used as an additive in polymer production to enhance material properties such as flexibility and durability.
Mecanismo De Acción
The mechanism by which 2,2’-(Methylphosphinidene)diethanol dibenzoate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The phosphinidene group can form stable complexes with metal ions, influencing various biochemical pathways. Additionally, the benzoate groups can interact with hydrophobic regions of proteins, affecting their function and stability.
Comparación Con Compuestos Similares
Similar Compounds
1,2-Ethanediol, dibenzoate: This compound has a similar structure but lacks the phosphinidene group.
2,2’-(4-Methylphenylimino)diethanol: Another related compound with different functional groups.
Uniqueness
2,2’-(Methylphosphinidene)diethanol dibenzoate is unique due to the presence of the methylphosphinidene group, which imparts distinct chemical reactivity and potential biological activity. This sets it apart from other similar compounds that do not have this functional group.
Propiedades
Número CAS |
18417-99-7 |
|---|---|
Fórmula molecular |
C19H21O4P |
Peso molecular |
344.3 g/mol |
Nombre IUPAC |
2-[2-benzoyloxyethyl(methyl)phosphanyl]ethyl benzoate |
InChI |
InChI=1S/C19H21O4P/c1-24(14-12-22-18(20)16-8-4-2-5-9-16)15-13-23-19(21)17-10-6-3-7-11-17/h2-11H,12-15H2,1H3 |
Clave InChI |
OQBKBEASQWVHBA-UHFFFAOYSA-N |
SMILES canónico |
CP(CCOC(=O)C1=CC=CC=C1)CCOC(=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


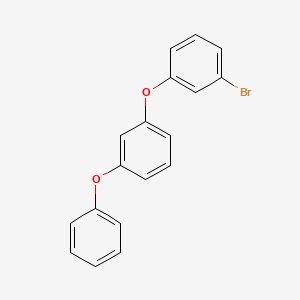

![Trimethyl{3-[(trimethylsilyl)oxy]phenyl}silane](/img/structure/B14701610.png)
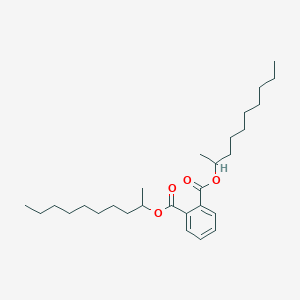
![8-[2-(4-Phenylpiperazin-1-yl)ethyl]-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B14701613.png)
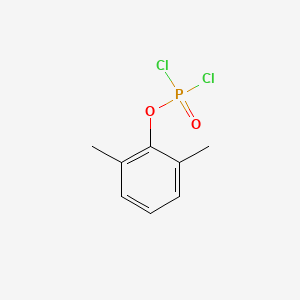
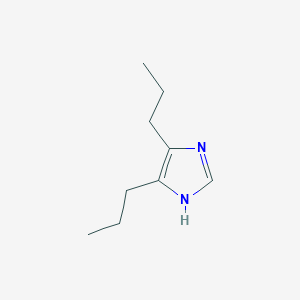
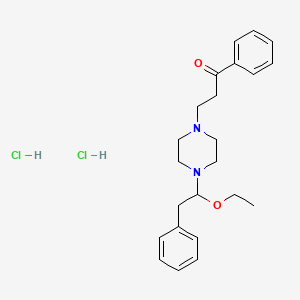
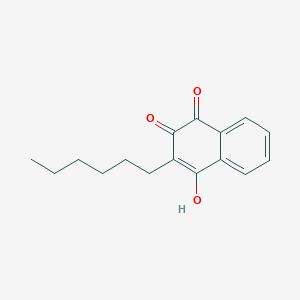
![1,5-Methanocyclopenta[d]azepine-2,4(1H,3H)-dione](/img/structure/B14701664.png)
